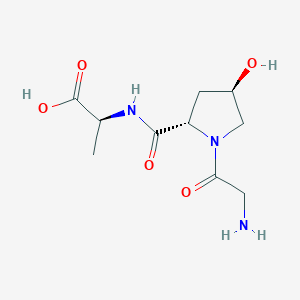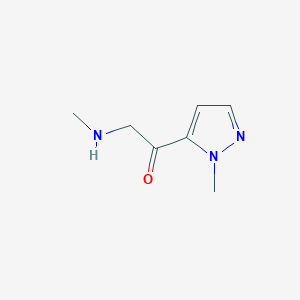
1-(1-Methyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-one is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution Reactions: The methyl group can be introduced at the nitrogen atom of the pyrazole ring through alkylation reactions using methyl iodide or methyl bromide.
Formation of the Ethanone Moiety: The ethanone moiety can be introduced by reacting the pyrazole derivative with an appropriate acylating agent such as acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Reagents such as halogens, alkyl halides, and acyl halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may yield various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a potential drug candidate or as a lead compound for the development of new pharmaceuticals.
Industry: Used in the development of new materials, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to a biological response. The pathways involved would vary based on the target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with different substituents.
1-(2,4-Dinitrophenyl)-3-methyl-5-pyrazolone: A pyrazole derivative with nitro groups.
3,5-Dimethylpyrazole: A simpler pyrazole derivative with two methyl groups.
Uniqueness
1-(1-Methyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrazole derivatives. Its unique structure may lead to specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-(methylamino)-1-(2-methylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C7H11N3O/c1-8-5-7(11)6-3-4-9-10(6)2/h3-4,8H,5H2,1-2H3 |
InChI Key |
YWTJWKQDRSTPQZ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)C1=CC=NN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl thiazolo[4,5-c]pyridine-6-carboxylate](/img/structure/B13155515.png)

![3-amino-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13155522.png)
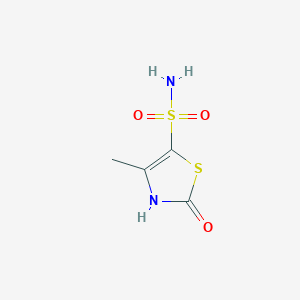
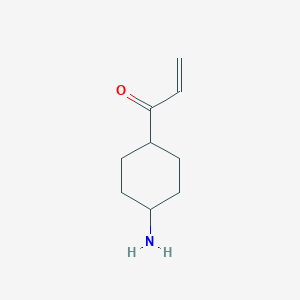
![3-Methoxyspiro[3.3]heptane-1-sulfonyl chloride](/img/structure/B13155529.png)
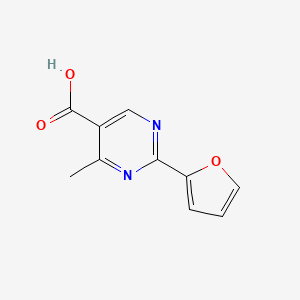

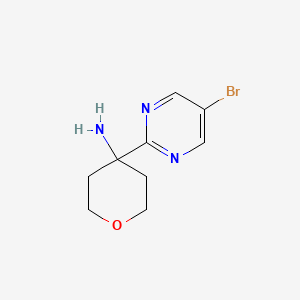
![4-Chloro-5-iodo-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13155555.png)

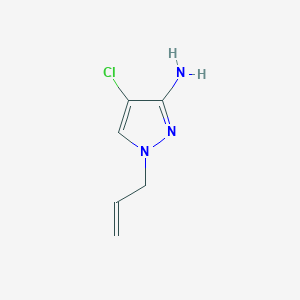
![1-[(Benzyloxy)methyl]-4-bromo-1H-pyrazol-3-amine](/img/structure/B13155578.png)
